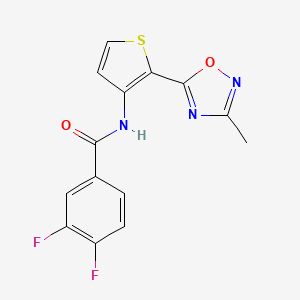

3,4-difluoro-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-difluoro-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzamide, also known as DMOTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

科学的研究の応用

Nitric Oxide Donors

The compound’s structure suggests potential as a nitric oxide (NO) donor. Nitric oxide plays a crucial role in biological processes, including vasodilation, platelet aggregation inhibition, apoptosis, and neurotransmission. Furoxans, a class of 1,2,5-oxadiazole oxides, are known NO donors. Recent research has focused on fluorofuroxans, which exhibit photoinduced NO donor ability. The synthesis of 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide from 4,4′-dinitro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide using tetrabutylammonium fluoride or cesium fluoride demonstrates its potential as a NO donor .

Medicinal Chemistry Applications

Fluorine substitution in organic compounds can significantly impact their biological activity. In the case of 3,4-difluoro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide , the presence of fluorine atoms may enhance metabolic stability, improve membrane permeability, and modulate protein-ligand interactions. Researchers exploring drug design and medicinal chemistry may find this compound relevant.

Photoinduced Nitric Oxide Donors

Given its structural features, this compound could serve as a photoinduced nitric oxide donor (PINOD). PINODs allow spatiotemporal control of NO delivery, especially when light-induced reactivity is required. Fluorofuroxans, including the synthesized compound, exhibit PINOD character upon UV-induced isomerization. Further studies could explore its potential in targeted NO release .

Biological Studies

Researchers investigating NO-related biological effects may find this compound valuable. Its ability to release NO could impact cellular processes, making it relevant for studies related to vasodilation, platelet function, and neuronal signaling .

Computational Chemistry

The compound’s unique structure warrants computational investigations. Density functional theory (DFT) calculations could provide insights into its electronic properties, stability, and reactivity. Researchers may explore its interactions with other molecules using quantum chemical methods .

Anti-HIV-1 Research

While not directly studied for anti-HIV-1 activity, the compound’s indole-based structure shares similarities with other indole derivatives investigated for their potential against HIV-1. Researchers could explore its interactions with viral proteins and evaluate its antiviral properties .

特性

IUPAC Name |

3,4-difluoro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N3O2S/c1-7-17-14(21-19-7)12-11(4-5-22-12)18-13(20)8-2-3-9(15)10(16)6-8/h2-6H,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIESCZKBOYLWDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2392669.png)

![Methyl 4-(2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-4-pyrimidinyl)phenyl ether](/img/structure/B2392671.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide](/img/structure/B2392673.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2392677.png)

![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2392678.png)

![N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2392679.png)